6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran
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Overview
Description
6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran is a chemical compound with the molecular formula C16H13NO4. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-methoxy-2-phenyl-2H-1-benzopyran with nitric acid to introduce the nitro group at the 3-position . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-methoxyflavone: A similar compound with a hydroxyl group at the 3-position instead of a nitro group.
7-Methylcoumarin: Another benzopyran derivative with a methyl group at the 7-position.
Uniqueness
6-Methoxy-3-nitro-2-phenyl-2H-1-benzopyran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57543-88-1 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H13NO4/c1-20-13-7-8-15-12(9-13)10-14(17(18)19)16(21-15)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI Key |
BYTMTVAVPIPXIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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